Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2)

説明

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is a fascinating chemical compound with diverse applications in scientific research. Its intricate structure and unique properties make it an ideal candidate for investigating biological processes and designing innovative materials.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) typically involves the reaction of calcium salts with 3-C-carboxylato-2-deoxy-D-erythro-pentarate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the process.

化学反応の分析

Types of Reactions: Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

科学的研究の応用

Chemical Properties and Structure

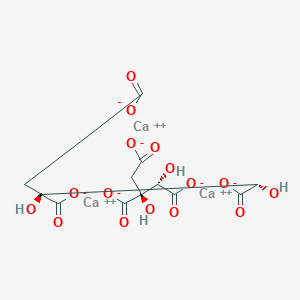

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) has the molecular formula C12H10Ca3O16 and a molecular weight of approximately 530.4 g/mol. Its structure features multiple functional groups that contribute to its reactivity and interactions in biological systems .

Scientific Research Applications

The compound serves diverse roles in scientific investigations:

-

Chemistry :

- Reagent for Synthetic Methodologies : It is utilized as a reagent for studying reaction mechanisms, enabling the development of new synthetic methodologies. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and substitution.

- Catalyst Development : The compound has potential applications in catalysis, enhancing reaction rates and selectivity in chemical processes.

-

Biology :

- Cellular Process Investigation : Researchers employ Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) to study cellular processes, particularly in calcium signaling pathways. It interacts with specific molecular targets, influencing enzyme activities and cellular functions .

- Calcium Buffering : The compound plays a role in calcium buffering systems within cells, which is crucial for maintaining cellular homeostasis and regulating various physiological functions such as muscle contraction and neuronal excitability .

-

Medicine :

- Therapeutic Potential : Investigations into the therapeutic effects of this compound are ongoing, particularly regarding its potential to modulate calcium levels in pathological conditions. It may also serve as a diagnostic tool in certain medical applications.

- Drug Development : The compound is being explored for its use in formulating new drugs that target calcium-related disorders.

-

Industry :

- Material Science : In industrial applications, Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is utilized in the development of innovative materials, particularly those requiring specific ionic properties or catalytic activity.

- Nanoparticle Formulation : It is also being investigated for its role in formulating nanoparticles for drug delivery systems, enhancing the efficacy and targeting of therapeutic agents.

Case Studies

Several studies have documented the applications of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2):

- Study on Cellular Mechanisms : A study published in a peer-reviewed journal demonstrated how this compound affects intracellular calcium levels during muscle contraction, highlighting its role as a potential therapeutic agent for muscle-related disorders .

- Drug Delivery Systems : Research investigating the use of this compound in nanoparticle formulations showed enhanced drug delivery efficiency compared to traditional carriers, suggesting its utility in targeted therapy.

作用機序

The mechanism of action of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) can be compared with other similar compounds, such as calcium gluconate and calcium lactate. While these compounds share some similarities in their chemical structure and properties, Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is unique in its specific functional groups and reactivity. This uniqueness makes it particularly valuable for certain applications in scientific research.

List of Similar Compounds:- Calcium gluconate

- Calcium lactate

- Calcium ascorbate

- Calcium citrate

生物活性

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is a compound of significant interest due to its diverse biological activities and potential applications in various scientific fields. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is a calcium salt derived from 3-C-carboxy-2-deoxy-D-erythro-pentaric acid. Its structure features multiple carboxylate groups that facilitate interactions with biological molecules. The compound's molecular formula is , and it exhibits properties typical of calcium chelates, which enhance its solubility and bioavailability in physiological environments.

The biological activity of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is primarily mediated through its interaction with specific enzymes and cellular receptors.

- Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly those involved in metabolic pathways. It binds to active sites of enzymes, altering their conformation and thereby influencing their catalytic efficiency.

- Cellular Signaling : Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) plays a role in intracellular signaling pathways by acting as a second messenger. This function is crucial in processes such as cell proliferation, differentiation, and apoptosis .

Therapeutic Applications

Research indicates that Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) has potential therapeutic applications:

- Cancer Treatment : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis through oxidative stress mechanisms. For instance, in vitro studies demonstrated that treatment with Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) resulted in increased reactive oxygen species (ROS) levels, leading to cell death in various cancer cell lines.

- Metabolic Disorders : The compound's ability to influence metabolic enzymes positions it as a candidate for treating metabolic disorders such as diabetes. By modulating glucose metabolism pathways, it may help improve insulin sensitivity and glucose tolerance.

Comparative Studies

Comparative analyses with similar compounds such as calcium gluconate and calcium lactate reveal unique properties of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2):

| Compound | Key Features | Biological Activity |

|---|---|---|

| Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | Multiple carboxylate groups; high solubility | Enzyme modulation; potential anti-cancer effects |

| Calcium gluconate | Widely used in supplements; less reactive | Supports bone health; limited enzyme interaction |

| Calcium lactate | Commonly used in food industry; moderate solubility | Enhances calcium absorption; low bioactivity |

Case Studies

- In Vitro Studies on Cancer Cells : A study conducted on HeLa cells showed that treatment with Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) led to a dose-dependent decrease in cell viability, correlating with increased levels of ROS and activation of apoptotic pathways.

- Metabolic Pathway Analysis : Another investigation utilized liquid chromatography coupled with mass spectrometry to analyze metabolic changes induced by the compound in diabetic models. Results indicated significant alterations in metabolite profiles related to energy metabolism, suggesting a beneficial role in managing diabetes .

特性

IUPAC Name |

tricalcium;(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O8.3Ca/c2*7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h2*3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;;3*+2/p-6/t2*3-,6+;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEPHTVUPANNSH-IFDHGPESSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ca3O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746872 | |

| Record name | Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921226-01-9 | |

| Record name | Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。